molecular formula C22H24O2Si B8579242 4-{[tert-Butyl(diphenyl)silyl]oxy}phenol CAS No. 108534-48-1

4-{[tert-Butyl(diphenyl)silyl]oxy}phenol

Cat. No. B8579242
Key on ui cas rn: 108534-48-1
M. Wt: 348.5 g/mol
InChI Key: XBKDBWKTDIRTOR-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

A mixture of t-butyl-[4-benzyloxyphenoxy]-diphenylsilane (170 g, 388 mmol) and 10 g of 10% palladium on carbon in ethanol-cyclohexene (2:1, v/v) was heated at reflux for 48 hours. The catalyst was filtered and the solvent was removed in vacuo to provide 134 g of product as an oil.
Name
t-butyl-[4-benzyloxyphenoxy]-diphenylsilane
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
ethanol cyclohexene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:18][C:19]1[CH:24]=[CH:23][C:22]([O:25]CC2C=CC=CC=2)=[CH:21][CH:20]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C.C1CCCCC=1>[C:1]([Si:5]([O:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
t-butyl-[4-benzyloxyphenoxy]-diphenylsilane
Quantity
170 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
ethanol cyclohexene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C1=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
v/v) was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 134 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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